molecular formula C13H13N5O4S B1211734 Sulfachrysoidine CAS No. 485-41-6

Sulfachrysoidine

Numéro de catalogue: B1211734
Numéro CAS: 485-41-6
Poids moléculaire: 335.34 g/mol
Clé InChI: ZELCNSAUMHNSSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La sulfachrysoïdine est un colorant azoïque synthétique et un dérivé de la sulfanilamide. Elle est connue pour ses propriétés antibactériennes et a été utilisée dans diverses applications médicales et industrielles. Le composé a la formule moléculaire C₁₃H₁₃N₅O₄S et un poids moléculaire de 335,34 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sulfachrysoïdine est synthétisée par une réaction de diazotation suivie d'un couplage avec un dérivé de la sulfanilamide. La voie de synthèse générale implique les étapes suivantes :

Méthodes de production industrielle

La production industrielle de la sulfachrysoïdine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le procédé implique un contrôle précis de la température, du pH et du temps de réaction pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

La sulfachrysoïdine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications De Recherche Scientifique

Antibacterial Properties

Sulfachrysoidine exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis.

Treatment of Infections

This compound has been used to treat various bacterial infections, particularly those caused by:

  • Staphylococcus aureus
  • Escherichia coli
  • Streptococcus pneumoniae

Case Studies

  • A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound in treating urinary tract infections resistant to other antibiotics .
  • Clinical trials have shown that this compound can be effective in managing skin infections caused by susceptible strains of bacteria.

Veterinary Medicine

This compound is also employed in veterinary medicine for treating infections in livestock and pets. Its application helps prevent the spread of bacterial diseases in animal populations.

Use in Livestock

  • Commonly used to treat respiratory infections and enteritis in cattle and poultry.
  • Helps reduce mortality rates associated with bacterial infections in young animals.

Pharmacokinetics Studies

Research involving this compound has provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Study FocusKey Findings
AbsorptionRapid absorption with peak plasma concentrations occurring within 2 hours post-administration.
MetabolismPrimarily metabolized in the liver; metabolites are excreted via urine.
ExcretionApproximately 70% of an administered dose is excreted unchanged in urine within 24 hours.

Drug Development

This compound serves as a model compound for developing new sulfonamide antibiotics with improved efficacy and reduced side effects. Research continues to explore modifications to enhance its antibacterial spectrum and pharmacological properties.

Safety and Regulatory Aspects

While this compound has proven effective, its use is subject to regulatory scrutiny due to potential side effects such as allergic reactions and hematological disorders. Monitoring for adverse effects is crucial during clinical use.

Mécanisme D'action

Sulfachrysoidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La sulfachrysoïdine est unique en raison de sa structure de colorant azoïque, qui lui confère des propriétés chimiques et physiques distinctes. Sa capacité à agir à la fois comme un colorant et un agent antibactérien la rend polyvalente pour diverses applications .

Activité Biologique

Sulfachrysoidine, also known as Rubiazol, is a sulfonamide antibiotic that has been of interest due to its antibacterial properties and mechanisms of action. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms, and relevant case studies.

Overview of this compound

This compound is a member of the sulfonamide class of antibiotics, which are characterized by their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound was first introduced in the 1930s and has since been used in various therapeutic applications, particularly in veterinary medicine and certain human infections.

The primary mechanism through which this compound exerts its antibacterial effects is by competitively inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA), leading to a decrease in folate production necessary for nucleic acid synthesis in bacteria. The inhibition results in bacteriostatic effects, which can become bactericidal at higher concentrations .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a variety of gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound compared to other sulfonamides are summarized in Table 1.

Compound MIC (µg/mL) Target Organism
This compound1-4Staphylococcus aureus
Sulfanilamide2-8Escherichia coli
Sulfadiazine0.5-2Salmonella spp.

The data indicate that this compound is comparable to other sulfonamides in terms of antibacterial potency, particularly against Staphylococcus aureus and other common pathogens.

Case Studies

A notable study explored the effectiveness of this compound in treating infections in livestock. In a controlled trial involving cattle with respiratory infections, administration of this compound resulted in a significant reduction in clinical signs and bacterial load compared to untreated controls. The study reported a recovery rate of over 80% within five days of treatment .

Another case involved a patient with a severe urinary tract infection caused by resistant E. coli. Following treatment with this compound, the patient's symptoms improved significantly, and follow-up cultures showed no bacterial growth after one week .

Pharmacokinetics

This compound exhibits good absorption when administered orally, with peak plasma concentrations typically reached within 2-4 hours post-administration. It is metabolized primarily in the liver, where it is converted into active metabolites that contribute to its antibacterial effects. The elimination half-life ranges from 6 to 12 hours, allowing for once or twice daily dosing regimens .

Safety and Adverse Effects

While generally well-tolerated, this compound can cause adverse effects similar to other sulfonamides, including allergic reactions, gastrointestinal disturbances, and hematological abnormalities such as agranulocytosis or thrombocytopenia. Monitoring for these effects is essential during treatment .

Propriétés

Numéro CAS

485-41-6

Formule moléculaire

C13H13N5O4S

Poids moléculaire

335.34 g/mol

Nom IUPAC

3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22)

Clé InChI

ZELCNSAUMHNSSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N

SMILES canonique

C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N

Key on ui other cas no.

485-41-6

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfachrysoidine
Reactant of Route 2
Reactant of Route 2
Sulfachrysoidine
Reactant of Route 3
Sulfachrysoidine
Reactant of Route 4
Sulfachrysoidine
Reactant of Route 5
Sulfachrysoidine
Reactant of Route 6
Sulfachrysoidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.